Cholic acid
Cholic acid
Cholic acid, also known as cholate or cholsaeure, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Cholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cholic acid has been found throughout all human tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, cholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Cholic acid participates in a number of enzymatic reactions. In particular, Chenodeoxycholoyl-CoA and cholic acid can be converted into chenodeoxycholic acid; which is catalyzed by the enzyme bile acyl-CoA synthetase. In addition, Cholic acid can be biosynthesized from choloyl-CoA; which is mediated by the enzyme bile acyl-CoA synthetase. In humans, cholic acid is involved in the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, congenital bile acid synthesis defect type II pathway, and congenital bile acid synthesis defect type III pathway. Cholic acid is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway. Outside of the human body, cholic acid can be found in a number of food items such as ginkgo nuts, celeriac, lotus, and small-leaf linden. This makes cholic acid a potential biomarker for the consumption of these food products. Cholic acid is a potentially toxic compound.
Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.
Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure.
Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.
Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure.
Brand Name:
Vulcanchem
CAS No.:
129874-08-4
VCID:
VC21222273
InChI:
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula:
C24H40O5
Molecular Weight:
408.6 g/mol
Cholic acid
CAS No.: 129874-08-4
Cat. No.: VC21222273
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cholic acid, also known as cholate or cholsaeure, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Cholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cholic acid has been found throughout all human tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, cholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Cholic acid participates in a number of enzymatic reactions. In particular, Chenodeoxycholoyl-CoA and cholic acid can be converted into chenodeoxycholic acid; which is catalyzed by the enzyme bile acyl-CoA synthetase. In addition, Cholic acid can be biosynthesized from choloyl-CoA; which is mediated by the enzyme bile acyl-CoA synthetase. In humans, cholic acid is involved in the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, congenital bile acid synthesis defect type II pathway, and congenital bile acid synthesis defect type III pathway. Cholic acid is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway. Outside of the human body, cholic acid can be found in a number of food items such as ginkgo nuts, celeriac, lotus, and small-leaf linden. This makes cholic acid a potential biomarker for the consumption of these food products. Cholic acid is a potentially toxic compound. Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis. Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure. |
|---|---|
| CAS No. | 129874-08-4 |
| Molecular Formula | C24H40O5 |
| Molecular Weight | 408.6 g/mol |
| IUPAC Name | (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
| Standard InChI Key | BHQCQFFYRZLCQQ-OELDTZBJSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
| Impurities | ... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. |
| SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
| Colorform | Plates from dilute acetic acid Crystals |
| Melting Point | 198 °C 198.0 °C 198 °C (anhydrous) 197-201°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator